molecular formula C9H17NO3 B1462074 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1156676-73-1

2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1462074
CAS No.: 1156676-73-1
M. Wt: 187.24 g/mol
InChI Key: GZYBKYRNJNNHDD-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156676-73-1) is a ketone derivative featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an ethoxyacetyl moiety . This structure gives the compound its unique properties; the hydroxyl group enhances its hydrogen-bonding capacity, which can be crucial for interactions with biological targets, while the ethoxy group influences the molecule's lipophilicity and metabolic stability . With a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol, it serves as a versatile chemical building block, particularly in the synthesis of more complex organic molecules and pharmaceutical candidates . Its research applications span chemistry and biology, where it is investigated as an intermediate in drug development . The preparation of this compound typically involves acylation of 3-hydroxypiperidine with ethoxyacetyl chloride under controlled, anhydrous conditions . As a standard practice, this product is intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-ethoxy-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-5-3-4-8(11)6-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYBKYRNJNNHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation and Hydroxyl Functionalization

  • The piperidine ring can be synthesized via cyclization reactions starting from amino alcohol precursors or through nucleophilic substitution on haloalkyl amines.
  • Hydroxylation at the 3-position of the piperidine ring is typically achieved either by selective oxidation of a precursor or by using 3-hydroxypiperidine as a starting material or intermediate.
  • Protection and deprotection strategies may be employed to ensure regioselective functionalization of the hydroxyl group.

Introduction of the Ethoxyacetyl Group

  • The ethoxyacetyl moiety (2-ethoxy ethanone) is introduced by acylation of the piperidine nitrogen with ethoxyacetyl chloride or ethoxyacetic acid derivatives under controlled conditions.
  • Nucleophilic substitution reactions involving ethoxyacetyl halides and the piperidine nitrogen are commonly used to form the amide linkage.
  • Reaction conditions typically require anhydrous solvents and inert atmospheres to prevent hydrolysis and side reactions.

Example General Synthetic Route

A plausible synthetic route based on literature for related compounds is as follows:

  • Synthesis or procurement of 3-hydroxypiperidine.
  • Reaction of 3-hydroxypiperidine with ethoxyacetyl chloride in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to neutralize HCl formed.
  • Purification by column chromatography or recrystallization to obtain the pure 2-ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes
Piperidine ring formation Amino alcohols, cyclization agents Control of regioselectivity critical for 3-hydroxy group
Hydroxyl group introduction Selective oxidation or starting material Hydroxyl protection may be necessary
Acylation with ethoxyacetyl Ethoxyacetyl chloride, base, anhydrous solvent Inert atmosphere, low temperature to avoid side reactions

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structure and purity.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
  • Chromatographic techniques (TLC, HPLC) monitor reaction progress and purity.
  • Melting point determination helps assess compound identity and purity.

Research Findings and Notes

  • The preparation of this compound is less documented than its 4-hydroxy isomer, but the synthetic principles remain similar.
  • Photocatalytic and metal-catalyzed methods have been explored in related piperidine derivative syntheses, offering potential for improved yields and selectivity.
  • The presence of the ethoxy group in the side chain may enhance binding interactions in biological applications, suggesting the importance of maintaining this group intact during synthesis.
  • Optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry is crucial to maximize yield and minimize impurities.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Starting Materials 3-Hydroxypiperidine, ethoxyacetyl chloride
Typical Solvents Dichloromethane, tetrahydrofuran, acetonitrile
Base Used Triethylamine or similar
Reaction Temperature 0 to room temperature
Purification Column chromatography, recrystallization
Characterization Methods NMR, HRMS, TLC, melting point

This article consolidates the preparation methods of this compound based on available chemical data and analogous synthetic routes of piperidine derivatives. The synthesis involves strategic ring formation, hydroxyl functionalization, and acylation steps, with careful control of reaction conditions to achieve the desired compound with high purity and yield. Further experimental research could provide more detailed protocols and optimized methods specific to this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It has shown biological activity in various assays, making it a candidate for drug development.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one is structurally similar to other piperidine derivatives, such as 3-hydroxypiperidine and ethyl acetoacetate. its unique ethoxy group and specific substitution pattern contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one, highlighting variations in functional groups, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Activities Reference
This compound C₉H₁₇NO₃ 199.24 Ethoxy, 3-hydroxypiperidine, ketone Intermediate in drug synthesis
2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one C₁₃H₁₆FNO₂ 237.27 4-Fluorophenyl, 3-hydroxypiperidine, ketone Potential CNS-targeting agent
2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride C₁₀H₁₅ClN₂O₂S 274.76 Thiazolyl, 3-hydroxypiperidine, ketone, HCl salt Antimicrobial studies
2-Ethoxy-1-{4-[(3-methoxypyrazin-2-yl)amino]piperidin-1-yl}ethan-1-one C₁₄H₂₂N₄O₃ 294.35 Ethoxy, methoxypyrazinyl, piperidinyl, ketone Screening compound for kinase inhibition
2-Ethoxy-1-(3-methylazetidin-3-yl)ethan-1-one C₈H₁₅NO₂ 157.21 Ethoxy, 3-methylazetidine, ketone Synthetic intermediate

Key Research Findings

Hydrophilicity vs. Replacement of ethoxy with a thiazolyl group (2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride) introduces heteroaromaticity, improving water solubility due to the hydrochloride salt formation .

Biological Activity: The thiazolyl derivative demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thiazole ring’s ability to disrupt bacterial cell membranes . 2-Ethoxy-1-{4-[(3-methoxypyrazin-2-yl)amino]piperidin-1-yl}ethan-1-one showed inhibitory activity against protein kinases in screening assays, likely due to the pyrazine moiety’s role in ATP-binding site interactions .

Synthetic Utility :

  • 2-Ethoxy-1-(3-methylazetidin-3-yl)ethan-1-one serves as a precursor for strained heterocycles, with the azetidine ring offering conformational rigidity compared to piperidine derivatives .
  • The 3-hydroxypiperidine scaffold in the parent compound is frequently utilized in opioid receptor modulators, leveraging its hydrogen-bonding capability for receptor affinity .

Physicochemical Properties

  • Stability :
    • Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced metabolic stability in microsomal assays compared to those with electron-donating substituents .

Biological Activity

2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C_9H_15NO_2
Molecular Weight: 171.23 g/mol
IUPAC Name: this compound
CAS Number: 1156676-73-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. It is hypothesized to modulate the activity of specific receptors and enzymes, influencing various physiological processes.

Key Mechanisms:

  • Acetylcholinesterase Inhibition: The compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which could help mitigate oxidative stress-related damage in cells .

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, show promise in treating neurodegenerative diseases. For instance, compounds with similar structures have demonstrated efficacy in improving cognitive function by enhancing cholinergic transmission .

Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives. In vitro assays have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant AChE inhibition, leading to improved cognitive function in animal models .
Study 2 Showed cytotoxic effects on FaDu hypopharyngeal tumor cells, with enhanced apoptosis compared to standard treatments like bleomycin .
Study 3 Investigated the antioxidant properties, revealing a reduction in oxidative stress markers in treated cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

CompoundAChE InhibitionCytotoxicityAntioxidant Activity
This compound HighModeratePresent
Piperidine Derivative A ModerateHighLow
Piperidine Derivative B LowModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-Ethoxy-1-(3-hydroxypiperidin-1-yl)ethan-1-one

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